molecular formula C15H12N2O5 B1334907 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid CAS No. 19368-36-6

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid

Cat. No.: B1334907
CAS No.: 19368-36-6
M. Wt: 300.27 g/mol
InChI Key: KGJGKTVAWXPCRB-UHFFFAOYSA-N
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Description

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methyl-4-nitrophenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-methyl-4-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzoic acid.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-[(2-Methyl-4-aminophenyl)carbamoyl]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methyl-4-nitroaniline and benzoic acid.

Scientific Research Applications

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The carbamoyl group can also form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methyl-4-aminophenyl)carbamoyl]benzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzamide: Similar structure but with an amide group instead of a carboxyl group.

Uniqueness

2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-8-10(17(21)22)6-7-13(9)16-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGKTVAWXPCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387875
Record name 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-36-6
Record name 2-[(2-methyl-4-nitrophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHYL-4-NITROPHENYL)PHTHALAMIC ACID
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